Cimidahurinine
Description
Contextualization within Natural Product Chemistry
Cimidahurinine is classified within the broad category of natural products, which are chemical compounds produced by living organisms. Specifically, it is a phenolic compound, a class of chemical compounds characterized by a hydroxyl group bonded directly to an aromatic hydrocarbon ring. cabidigitallibrary.org Its chemical structure places it in the superclass of benzenoids and more narrowly as a derivative of tyrosol. naturalproducts.net
The biosynthesis of this compound follows the shikimate and phenylpropanoid pathways, fundamental routes in plants and microorganisms for the synthesis of aromatic amino acids and a wide array of secondary metabolites. naturalproducts.net As a secondary metabolite, this compound is not essential for the primary growth and development of the plant but is thought to play a role in the organism's interaction with its environment. mdpi.com
The compound is found in a variety of plant species, often alongside other classes of natural products like flavonoids, terpenoids, and other phenolic acids. cabidigitallibrary.orgbiocrick.comchemfaces.comresearchgate.net Its presence across different plant families highlights the diverse biosynthetic capabilities within the plant kingdom.
Table 1: Natural Sources of this compound
| Plant Species | Family | Part of Plant |
|---|---|---|
| Pyracantha angustifolia | Rosaceae | Leaves mdpi.comresearchgate.net |
| Perilla frutescens (Perilla) | Lamiaceae | Seeds researchgate.netmedchemexpress.com |
| Musa spp. (Banana) | Musaceae | Pseudo-stem cabidigitallibrary.org |
| Urtica cannabina | Urticaceae | Not specified frontiersin.org |
| Hypericum erectum | Hypericaceae | Not specified nih.gov |
| Iodes cirrhosa | Icacinaceae | Not specified nih.gov |
| Pyracantha fortuneana | Rosaceae | Not specified frontiersin.org |
Academic History of this compound Discovery and Initial Characterization
The formal identification of this compound is recorded under the Chemical Abstracts Service (CAS) number 142542-89-0. biocrick.commedchemexpress.comnih.gov In scientific literature, it is also referred to by its synonyms, Osmanthuside F and 3-Hydroxytyrosol 3-O-glucoside. medchemexpress.comnih.gov
Early academic work on this compound focused on its isolation from natural sources and the determination of its chemical structure. The molecular formula was established as C14H20O8. naturalproducts.netbiocrick.comnih.gov Researchers utilized various analytical techniques for its characterization, including column chromatography for purification and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and time-of-flight mass spectrometry to elucidate its precise atomic arrangement. biocrick.comchemfaces.comresearchgate.net For example, a 2014 study marked the first report of isolating this compound from the seeds of Perilla frutescens. chemfaces.comresearchgate.net Similarly, it was isolated and identified from the leaves of Pyracantha angustifolia through bioactivity-guided fractionation. mdpi.comresearchgate.net These foundational studies provided the pure compound necessary for subsequent biological investigations.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 142542-89-0 biocrick.commedchemexpress.comnih.gov |
| Molecular Formula | C14H20O8 naturalproducts.netbiocrick.comnih.gov |
| Molecular Weight | 316.3 g/mol biocrick.com |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |
| Class | Phenols naturalproducts.net |
| Synonyms | Osmanthuside F, 3-Hydroxytyrosol 3-O-glucoside medchemexpress.comnih.gov |
Contemporary Academic Significance of this compound Studies
The current academic interest in this compound is primarily driven by its diverse biological activities. researchgate.net A significant focus of contemporary research is its antimelanogenesis properties. mdpi.comresearchgate.netresearchgate.net Studies have shown that this compound can inhibit tyrosinase (TYR), a key enzyme in melanin (B1238610) synthesis, and suppress the expression of tyrosinase-related proteins TYRP-1 and TYRP-2 in melanoma cell lines. mdpi.comresearchgate.net This has led to its consideration as a potential therapeutic candidate for the development of skin-hypopigmenting agents. mdpi.comresearchgate.netresearchgate.net
In addition to its effects on pigmentation, this compound is recognized for its strong antioxidant capabilities. cabidigitallibrary.org Research has demonstrated its capacity to scavenge harmful free radicals, such as ABTS and DPPH, and to inhibit the generation of reactive oxygen species (ROS) in cells. mdpi.comresearchgate.netresearchgate.net This antioxidant activity is believed to underpin some of its other observed biological effects. For instance, studies have explored its potential to protect against cardiotoxicity induced by certain chemotherapy drugs, a protective effect linked to its ability to decrease ROS accumulation and modulate apoptosis-related proteins. biocrick.comchemfaces.com
Furthermore, this compound is a subject of study in plant science and metabolomics. Research on Urtica cannabina suggests that the concentration of this compound can be influenced by environmental factors such as phosphorus fertilization, which may enhance the plant's resistance to cold stress. frontiersin.org As a component of the plant metabolome, it is frequently identified in broad profiling studies aiming to catalogue the chemical diversity of plant extracts and uncover novel bioactive compounds. cabidigitallibrary.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCASCQGJEYDO-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142542-89-0 | |
| Record name | 3-Hydroxytyrosol 3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142542890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYTYROSOL 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J88XB1FJ39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Phytochemical Analysis and Botanical Origin of Cimidahurinine
Isolation and Extraction Methodologies from Plant Sources
The extraction and isolation of Cimidahurinine from its botanical sources involve a multi-step process that begins with initial extraction and is often followed by activity-guided fractionation and advanced purification techniques.
Bioactivity-Guided Fractionation Techniques for this compound Enrichment
Bioactivity-guided fractionation is a key strategy for isolating specific bioactive compounds like this compound. This approach involves systematically separating crude extracts into fractions and testing the biological activity of each fraction to guide subsequent purification steps.
In a study on Pyracantha angustifolia, leaves were selected for isolation based on their potent antimelanogenesis activity without cytotoxicity. nih.govpreprints.org The process began with the extraction of dried leaves using 100% ethanol (B145695). nih.gov The crude ethanol extract was then partitioned sequentially with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), leaving an aqueous residue. nih.govmdpi.com
The inhibitory effects on melanin (B1238610) production and antioxidant activity (such as DPPH radical scavenging) of each fraction were assessed. nih.govmdpi.comresearchgate.net The n-butanol fraction, showing significant bioactivity, was selected for further separation. nih.govpreprints.orgmdpi.com This fraction was subjected to open column chromatography over silica (B1680970) gel, which yielded several subfractions. nih.gov The subfraction demonstrating the highest activity was then purified using high-performance liquid chromatography (HPLC) to yield pure this compound. nih.govresearchgate.net This targeted approach ensures that the purification process is focused on the most biologically active components, thereby enriching and isolating this compound efficiently. preprints.orgmdpi.com
Advanced Solvent Extraction and Purification Strategies
The initial extraction of this compound from plant material typically employs solvents like ethanol or methanol, often facilitated by methods such as sonication to enhance efficiency. nih.govnih.gov Following the initial extraction and solvent partitioning, a combination of chromatographic techniques is used for purification.
Column chromatography is a fundamental step. Researchers have utilized silica gel and Sephadex LH-20 for the separation of chemical constituents from ethanol extracts. biocrick.comchemfaces.com For more refined separation, Multiple Preparative Liquid Chromatography (MPLC) and Open Liquid Chromatography (LC) systems are employed. nih.gov For instance, an ethyl acetate fraction was separated using MPLC with a silica gel column, and a butanol subfraction was further separated using an open LC system with a silica gel column. nih.gov
The final stage of purification to obtain high-purity this compound invariably involves high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govnih.gov Reversed-phase (RP) HPLC systems with C18 columns are commonly used. nih.gov A multi-gradient elution with a mobile phase consisting of water and acetonitrile (B52724) (CH₃CN) is typically applied to separate the compounds. nih.gov The purity of the isolated this compound is confirmed to be greater than 98% through these analytical methods. biocrick.comchemfaces.com
Identification and Structural Characterization Techniques for this compound
The definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for determining the precise chemical structure of this compound. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework.
In a study isolating this compound from Pyracantha angustifolia, ¹H NMR and ¹³C NMR spectra were recorded in DMSO-d₆. nih.gov The ¹H NMR spectrum showed characteristic signals for the aromatic protons and the glucose moiety. nih.gov The ¹³C NMR spectrum confirmed the presence of 14 carbon atoms, corresponding to the molecular formula. nih.gov The complete assignment of proton and carbon signals allows for the unambiguous determination of the connectivity of atoms and the stereochemistry of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Reference |
|---|---|---|---|---|
| 6.94 | s | H-6 | nih.gov | |
| 6.68 | s | H-2 | nih.gov | |
| 6.68 | s | H-5 | nih.gov | |
| 4.61 | d | 5.6 | Glc-1 | nih.gov |
| 3.68 | dd | 1.2, 5.2 | Glc-6a | nih.gov |
| 3.50 | dd | 5.6, 10.4 | H-8 | nih.gov |
| 3.42 | m | Glc-6b | nih.gov | |
| 3.27 | m | Glc-5 | nih.gov | |
| 3.26 | m | Glc-2 | nih.gov | |
| 3.26 | m | Glc-3 | nih.gov | |
| 3.15 | d | 4.8 | Glc-4 | nih.gov |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Reference |
|---|---|---|
| 145.1 | C-3 | nih.gov |
| 145.1 | C-4 | nih.gov |
| 130.3 | C-1 | nih.gov |
| 123.2 | C-6 | nih.gov |
| 117.4 | C-5 | nih.gov |
| 115.5 | C-2 | nih.gov |
| 102.4 | Glc-1 | nih.gov |
| 77.2 | Glc-5 | nih.gov |
| 75.9 | Glc-3 | nih.gov |
| 73.4 | Glc-2 | nih.gov |
| 69.8 | Glc-4 | nih.gov |
| 62.4 | C-8 | nih.gov |
| 60.8 | Glc-6 | nih.gov |
Mass Spectrometry (MS) for this compound Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. Techniques such as time-of-flight mass spectrometry (TOF-MS) and UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) have been utilized. biocrick.comchemfaces.commedchemexpress.cnmdpi.com
These analyses provide a high-resolution mass measurement, which is used to determine the molecular formula, C₁₄H₂₀O₈. nih.govmedchemexpress.commdpi.com The observed mass-to-charge ratio (m/z) in the mass spectrum corresponds to the protonated or deprotonated molecule, confirming its molecular weight of 316.30 g/mol . medchemexpress.commdpi.com Fragmentation analysis in MS/MS experiments provides additional structural information by breaking the molecule into smaller pieces and analyzing their masses, which helps to confirm the identity of the compound by comparing it to known fragmentation patterns. mdpi.com
High-Performance Chromatographic Techniques (HPLC, UPLC) for this compound Purity Assessment and Quantification
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are standard methods for the final purification, purity assessment, and quantification of this compound. nih.govjapsonline.com
In several studies, reversed-phase HPLC with a C18 column was the method of choice for the final isolation step. nih.gov The purity of the isolated compound is typically assessed by analyzing the resulting chromatogram for a single, sharp peak. chemfaces.com For instance, this compound was isolated from a subfraction with a retention time (t_R) of 42.0 minutes using a specific gradient system. nih.gov These techniques are also used to quantify the amount of this compound in an extract. nih.govmdpi.com The combination of a well-defined retention time and UV absorbance characteristics allows for accurate and reproducible quantification. mdpi.com
Table 4: Example of HPLC Purification Parameters for this compound
| Parameter | Description | Reference |
|---|---|---|
| System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |
| Column | YMC Triart C₁₈ (250 × 10 mm) | nih.gov |
| Mobile Phase | Water (H₂O) and Acetonitrile (CH₃CN) gradient | nih.gov |
| Gradient | 95:5 (H₂O:CH₃CN) → 100% CH₃CN | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
Distribution and Occurrence of this compound Across Diverse Plant Species
This compound has been detected in several distinct plant families and genera, indicating a scattered but significant distribution. Research has confirmed its presence in the leaves, seeds, rhizomes, and even the fleshy peduncles of various plants. The identification of this compound in different plant matrices underscores the importance of comprehensive phytochemical screening to understand the distribution of secondary metabolites.
Presence in Pyracantha angustifolia
Studies have successfully isolated this compound from the leaves of Pyracantha angustifolia, a species belonging to the Rosaceae family. oup.comcabidigitallibrary.orgresearchgate.netnih.gov Bioactivity-guided fractionation of an ethanol extract from the leaves of this plant led to the identification of this compound as one of the active compounds. oup.comcabidigitallibrary.orgnih.gov The process involved partitioning the initial extract with various solvents, with this compound being isolated from the n-butanol fraction. oup.comnih.gov This discovery highlights the leaves of P. angustifolia as a confirmed botanical source of this compound. oup.comcabidigitallibrary.orgresearchgate.netnih.gov
Identification in Perilla frutescens Varieties
This compound has been identified and quantified in the seed flour of Perilla frutescens var. arguta. nih.govfrontiersin.orgnih.gov In one study, a total of eleven phenolic compounds, including this compound, were isolated from cold-pressed seed flour using column chromatography and identified via Nuclear Magnetic Resonance (NMR) and time-of-flight mass spectrometry. nih.govfrontiersin.orgchemfaces.com This was noted as the first report of this compound in perilla seeds. nih.govfrontiersin.org Further research comparing different extraction methods on perilla seed flour confirmed the presence of this compound in extracts obtained through 80% acetone (B3395972) solution and subsequent acid hydrolysis. oup.com
Detection in Hovenia acerba and Musa Species
The compound this compound has been detected in the peduncles (fleshy fruit stalks) of Hovenia acerba, a member of the Rhamnaceae family. tandfonline.comresearchgate.net A qualitative analysis of various extracts from the peduncles identified 117 compounds, with this compound being among them. tandfonline.com
Additionally, metabolic profiling of the pseudo-stem of Musa acuminata has revealed the presence of this compound. cabidigitallibrary.orgresearchgate.netresearchgate.net This widely-targeted metabolomics approach identified a diverse set of 373 metabolites, including this compound, suggesting its potential role in the biochemistry of this Musa species. cabidigitallibrary.orgresearchgate.netresearchgate.net Another source also lists this compound as a phytochemical constituent of Musa paradisiaca (banana) stem. ijraw.com
Characterization in Cimicifuga Species
This compound has been characterized in several species of the genus Cimicifuga (now often included in Actaea), which belongs to the Ranunculaceae family. It was first isolated from the rhizomes of Actaea dahurica (synonymous with Cimicifuga dahurica). biocrick.com Subsequent studies using ultra-high-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) have identified this compound as a common chemical constituent in the rhizomes of three medicinally used "Sheng-ma" species: Cimicifuga dahurica, Cimicifuga foetida, and Cimicifuga heracleifolia. nih.gov Furthermore, this compound is listed as a compound obtainable from the roots of Cimicifuga foetida. biocrick.com Research comparing the chemical profiles of the rhizome and fibrous roots of C. dahurica also identified this compound in both parts. researchgate.net
Comparative Analysis of this compound Content in Various Plant Matrices
Direct quantitative comparison of this compound content across all the mentioned plant species is challenging due to the lack of standardized analytical studies. However, available data allows for a qualitative and semi-quantitative comparison based on the plant part and extraction methodology.
This compound is found in diverse plant parts:
Leaves: Pyracantha angustifolia oup.comcabidigitallibrary.orgresearchgate.netnih.gov
Seeds: Perilla frutescens var. arguta nih.govfrontiersin.orgnih.gov
Peduncles: Hovenia acerba tandfonline.comresearchgate.net
Pseudo-stems: Musa acuminata, Musa paradisiaca cabidigitallibrary.orgresearchgate.netresearchgate.netijraw.com
Rhizomes and Fibrous Roots: Cimicifuga species biocrick.comnih.govresearchgate.net
A study on Perilla frutescens seed flour provided quantitative insights into how different extraction methods affect the yield of phenolic compounds, including this compound. This allows for a comparative view of its presence in different extracts from a single source.
Table 1: Detection of this compound in Various Extracts of Perilla frutescens Seed Flour
| Extraction Method | This compound Detected |
|---|---|
| Soluble phenolics extracted with 80% acetone solution (ASE) | Yes |
| Insoluble phenolics released using acid hydrolysis after ASE (AHI) | Yes |
| Total phenolics released directly with acid hydrolysis (AHT) | Yes |
| Insoluble phenolics released with alkaline hydrolysis after ASE (ALHI) | Not Detected |
| Total phenolics released with alkaline hydrolysis (ALHT) | Not Detected |
Data sourced from a study on Perilla frutescens seed flour. oup.com
This table demonstrates that the choice of extraction solvent and hydrolysis method significantly impacts the detection of this compound, with acetone extraction and acid hydrolysis being effective for its release from perilla seed flour. oup.com In contrast, alkaline hydrolysis methods did not yield detectable levels of the compound. oup.com While similar quantitative data is not available for Pyracantha, Hovenia, Musa, and Cimicifuga species from a single comparative study, the research confirms its presence in these varied botanical matrices, suggesting its widespread but specific distribution within the plant kingdom.
Compound Index
Biosynthetic Pathways and Regulation of Cimidahurinine
Precursor Identification and Early Biosynthetic Steps toward Cimidahurinine
The biosynthesis of this compound originates from the shikimate and phenylpropanoid pathways, central routes in plant metabolism for producing a wide array of aromatic compounds. naturalproducts.netencyclopedia.pub The core carbon skeleton is derived from the aromatic amino acid L-phenylalanine.
The initial steps are well-characterized components of the general phenylpropanoid pathway: wikipedia.org
Deamination of L-phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
Hydroxylation: Following this, trans-cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
Coenzyme A Ligation: The resulting p-coumaric acid is then activated by 4-Coumarate-CoA Ligase (4CL), which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway must diverge and undergo several modifications, including chain shortening, reduction, and additional hydroxylations, to form the specific aglycone of this compound, which is 2-hydroxy-5-(2-hydroxyethyl)phenol. The precise sequence and intermediates of these subsequent steps leading to the aglycone are not yet fully elucidated for this compound itself but are inferred from the biosynthesis of other phenylethanoids. The final step in the formation of this compound is the glycosylation of this aglycone, where a glucose molecule is attached via an O-glycosidic bond. naturalproducts.net
Enzymology of this compound Biosynthesis
The conversion of primary precursors into this compound is mediated by several classes of enzymes. While the specific enzymes that catalyze every step in this compound's unique biosynthetic route have not been individually isolated and characterized, their functions can be inferred from the well-studied general phenylpropanoid pathway and glycosylation processes. wikipedia.orgcreative-proteomics.com
Key enzyme classes involved in the biosynthesis are detailed below.
| Enzyme Class | Abbreviation | Putative Function in this compound Biosynthesis | Reference |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, the entry point into the phenylpropanoid pathway. | wikipedia.org |
| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to form p-coumaric acid. | wikipedia.org |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. | wikipedia.org |
| Hydroxylases | - | Additional cytochrome P450 monooxygenases are likely required to introduce the hydroxyl group at the C2 position of the phenolic ring. | encyclopedia.pub |
| Reductases/Decarboxylases | - | Enzymes needed to modify the side chain of the phenylpropanoid intermediate, converting the three-carbon side chain of coumaroyl-CoA into the 2-hydroxyethyl group. | |
| UDP-Glycosyltransferase | UGT | Catalyzes the final step by transferring a glucose moiety from UDP-glucose to the aglycone's hydroxyl group, forming the final this compound molecule. The involvement of UGTs is noted in stress responses where this compound accumulates. | creative-proteomics.commdpi.com |
Genetic Regulation and Gene Expression Studies of this compound Biosynthetic Enzymes
The biosynthesis of this compound is under tight genetic control. While specific regulatory genes for this compound have not been identified, its accumulation is correlated with the expression of genes within the broader phenylpropanoid and flavonoid biosynthesis pathways. frontiersin.orgnih.gov The regulation of these pathways often involves a complex interplay of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families, which form regulatory complexes to activate or repress structural gene expression. scielo.org.mx
Studies have shown that under conditions of environmental stress, such as drought or UV-B radiation, the expression levels of key biosynthetic genes are significantly altered. For instance, in wheat seedlings under drought stress, the accumulation of this compound was associated with the upregulation of genes encoding chalcone (B49325) synthase (CHS), flavonoid 3',5'-hydroxylase (F3'5'H), and hydroxynitrile lyase (HCT). nih.gov Similarly, in the Antarctic moss Pohlia nutans, exposure to UV-B radiation led to an increase in this compound content, which coincided with the differential expression of genes involved in flavonoid biosynthesis and plant-pathogen interaction pathways. mdpi.com These findings suggest that this compound biosynthesis is co-regulated with other protective secondary metabolites as part of a general plant stress response.
Environmental and Agronomic Factors Influencing this compound Accumulation in Plants
The production and accumulation of this compound in plants are significantly influenced by external environmental and agronomic factors. These factors often act as stressors, triggering a defense response in the plant that includes the enhanced synthesis of secondary metabolites like this compound. oregonstate.educationgenome.gov
Key influencing factors identified in research studies include:
Drought Stress: In wheat seedlings, drought conditions led to a significant activation of phenolic acid biosynthesis, including the accumulation of this compound, particularly in drought-tolerant varieties. nih.gov
UV-B Radiation: The Antarctic moss Pohlia nutans showed a significant increase in this compound content when exposed to UV-B stress, indicating its role in protecting the plant from radiation damage. mdpi.com
Nutrient Application: In a study on Urtica cannabina, the application of phosphorus fertilizer significantly upregulated the content of this compound. frontiersin.org This suggests that mineral nutrition can be an important agronomic factor in modulating its production.
General Environmental Conditions: Other factors such as temperature, light intensity, and humidity are known to broadly affect plant secondary metabolism and may also influence this compound levels. nih.govresearchgate.net
| Factor | Plant Species | Observed Effect on this compound | Reference |
|---|---|---|---|
| Drought | Triticum aestivum (Wheat) | Significantly increased accumulation in drought-tolerant variety. | nih.gov |
| UV-B Radiation | Pohlia nutans (Antarctic Moss) | Content increased significantly under UV-B stress. | mdpi.com |
| Phosphorus Fertilization | Urtica cannabina | Significantly upregulated content with phosphorus treatment. | frontiersin.org |
Comparative Biosynthesis of this compound Across Different Plant Genera
This compound has been identified in a taxonomically diverse range of plant species, including Pyracantha angustifolia (Rosaceae family) researchgate.net, Perilla frutescens (Lamiaceae family) medchemexpress.com, Urtica cannabina (Nettle family) frontiersin.org, Triticum aestivum (Grass family) nih.gov, and even in the non-vascular Antarctic moss Pohlia nutans. mdpi.com
The presence of this compound in such varied plant lineages, from mosses to monocots and eudicots, suggests that the core biosynthetic machinery required for its production is ancient and highly conserved. The fundamental phenylpropanoid pathway is ubiquitous in land plants. nih.gov However, the specific downstream enzymes that modify the phenylpropanoid intermediate into the unique this compound aglycone and the specific UDP-glycosyltransferases that complete the synthesis may exhibit variations between different genera.
Currently, no studies have performed a direct comparative analysis of the this compound biosynthetic pathway across these different plants. Such research would be valuable to understand the evolutionary divergence of the pathway, the substrate specificities of the involved enzymes, and the differences in regulatory control that may account for varying levels of accumulation in each species.
Molecular Mechanisms of Cimidahurinine Bioactivity
Cellular and Subcellular Targets of Cimidahurinine Action
Research into the bioactivity of this compound has predominantly utilized B16F10 mouse melanoma cells as a model system. nih.govmdpi.com These cells are a standard tool for studying melanogenesis, the process of melanin (B1238610) production. nih.gov The primary subcellular targets of this compound are the melanosomes, which are specialized organelles within melanocytes where the synthesis and storage of melanin pigment occur. nih.govnih.gov
The compound's actions are directed at the molecular machinery within these cells that controls pigmentation. nih.gov By targeting the melanogenesis pathway in B16F10 cells, this compound has been shown to inhibit melanin production effectively. researchgate.netnih.gov Further studies indicate its protective effects extend to other cell types, such as cardiomyocytes, where it has been observed to attenuate doxorubicin-induced cardiotoxicity by reducing the accumulation of reactive oxygen species. acs.orgresearchgate.net
Modulation of Enzymatic Activities by this compound
This compound exerts significant influence over several key enzymes involved in the melanin synthesis pathway. Its modulatory effects are a cornerstone of its observed bioactivity.
Table 1: Effect of this compound on Tyrosinase (TYR) Activity
| Compound | Concentration | TYR Activity (% of Control) |
|---|---|---|
| This compound (CH) | 10 µM | Significant Inhibition |
| This compound (CH) | 100 µM | Strong Inhibition |
Data derived from graphical representations in scientific literature indicating a dose-dependent inhibitory effect. nih.govresearchgate.net
Beyond directly inhibiting tyrosinase, this compound also modulates the expression of other crucial enzymes in the melanogenesis cascade: Tyrosinase-Related Protein-1 (TYRP-1) and Tyrosinase-Related Protein-2 (TYRP-2). researchgate.netmdpi.com TYRP-2, also known as dopachrome (B613829) tautomerase (DCT), catalyzes the tautomerization of L-DOPAchrome to DHICA (5,6-dihydroxyindole-2-carboxylic acid). nih.govmdpi.com TYRP-1 is involved in oxidizing DHICA and contributes to the stability of the tyrosinase enzyme. nih.govmdpi.com
Western blot analysis has conclusively shown that this compound downregulates the expression of both TYRP-1 and TYRP-2 proteins in B16F10 cells at concentrations of 10 and 100 µM. researchgate.netnih.govresearchgate.net This suppression of TYRP-1 and TYRP-2 further disrupts the melanin production pathway, complementing the direct inhibition of tyrosinase. nih.govnih.gov
Table 2: Regulation of Melanogenesis-Related Protein Expression by this compound in B16F10 Cells
| Target Protein | This compound Concentration | Effect |
|---|---|---|
| TYRP-1 | 10 µM, 100 µM | Downregulation of expression |
| TYRP-2 | 10 µM, 100 µM | Downregulation of expression |
Findings based on Western blot analysis as reported in scientific studies. researchgate.netnih.govfrontiersin.org
Inhibition of Tyrosinase (TYR) Activity by this compound
Interactions of this compound with Oxidative Stress Pathways
This compound exhibits significant antioxidant properties, which are intertwined with its anti-melanogenesis effects, as melanin synthesis itself involves oxidation reactions. researchgate.netnih.gov
This compound has demonstrated robust free-radical scavenging capabilities. nih.govnih.gov It effectively scavenges stable free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netnih.gov This activity indicates that this compound can directly neutralize reactive molecules through electron or hydrogen atom transfer.
Furthermore, its antioxidant action has been confirmed at the cellular level. This compound was found to inhibit the generation of intracellular reactive oxygen species (ROS) in B16F10 cells that were subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). researchgate.netnih.govmdpi.com This suggests that the compound can permeate cell membranes and counteract oxidative insults from within. The proposed mechanisms for its hydroxyl radical-scavenging properties include the inhibition of radical production from hydrogen peroxide via metal ion binding and direct single-electron transfer to neutralize existing radicals. researchgate.netnih.gov
Table 3: Radical Scavenging and ROS Inhibition by this compound
| Assay | Result |
|---|---|
| DPPH Radical Scavenging | Strong activity |
| ABTS Radical Scavenging | Strong activity |
| Intracellular ROS Inhibition (t-BHP-treated B16F10 cells) | Significant suppression |
Summary of antioxidant activities reported in research literature. researchgate.netnih.govfrontiersin.org
The primary antioxidant mechanism of this compound documented in the literature is its direct action against reactive oxygen species. researchgate.netnih.gov Its influence on the body's own antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD) or catalase, is less defined. However, its interaction with the melanogenesis pathway has an indirect link to an enzyme with antioxidant properties. TYRP-1, in addition to its role in melanin synthesis, is known to protect against oxidative stress through its peroxidase activity. mdpi.com By downregulating TYRP-1 as part of its anti-melanogenic effect, this compound modulates this specific enzymatic source of antioxidant protection within the melanosome. researchgate.netnih.gov Studies on doxorubicin-induced cardiotoxicity also support that this compound's protective effects are due to decreasing ROS accumulation, which points towards direct scavenging or inhibition of ROS production rather than upregulation of endogenous antioxidant enzymes. acs.orgresearchgate.net
Reactive Oxygen Species (ROS) Scavenging Mechanisms of this compound
This compound's Interventions in Cellular Signaling Cascades
This compound, a phenolic compound, has been identified as a modulator of specific cellular signaling cascades, influencing biological processes such as melanogenesis and cellular responses to cardiotoxic agents. Research into its mechanisms of action reveals its ability to interact with key proteins and pathways, leading to downstream effects on gene expression and cellular function. These interventions highlight the compound's potential as a subject for further investigation in cellular biology and pharmacology.
Investigation of Melanogenesis Signaling Pathways Affected by this compound
Melanogenesis is the complex process of producing melanin pigments, which is primarily regulated by the enzyme tyrosinase (TYR) and tyrosinase-related proteins 1 (TYRP-1) and 2 (TYRP-2). nih.govnih.gov The expression of these enzymes is controlled by the microphthalmia-associated transcription factor (MITF), which itself is a downstream target of several signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA) pathway. nih.govmdpi.comnih.gov
Research has demonstrated that this compound exerts a potent inhibitory effect on melanogenesis. nih.gov In studies utilizing B16F10 melanoma cells, this compound was shown to significantly suppress melanin production and the enzymatic activity of tyrosinase. nih.govresearchgate.netmdpi.com This inhibitory action is linked to the compound's ability to down-regulate the expression of key melanogenic proteins.
Western blot analyses have confirmed that treatment with this compound leads to a reduced expression of both TYRP-1 and TYRP-2 in B16F10 cells. nih.govmdpi.comresearchgate.net TYRP-1 is involved in stabilizing tyrosinase and modulating its catalytic activity, while TYRP-2 (also known as dopachrome tautomerase) catalyzes a specific step in the eumelanin (B1172464) synthesis pathway. nih.gov By suppressing these proteins, this compound disrupts the melanin production process. Furthermore, this compound has been observed to inhibit the generation of reactive oxygen species (ROS), which can otherwise stimulate melanin synthesis. nih.govresearchgate.net While the direct upstream target of this compound in the broader signaling cascade (e.g., its effect on MITF or PKA) requires further elucidation, its impact on the downstream expression of TYRP-1 and TYRP-2 is a key finding. nih.gov
| Marker/Activity | Observed Effect | Mechanism | Source |
|---|---|---|---|
| Melanin Production | Strongly Inhibited | Suppression of key melanogenic enzymes. | nih.govnih.govpreprints.org |
| Tyrosinase (TYR) Activity | Strongly Inhibited | Direct or indirect inhibition of the primary melanogenesis enzyme. | nih.govnih.govresearchgate.net |
| Tyrosinase-Related Protein-1 (TYRP-1) | Expression Suppressed | Down-regulation of protein expression, confirmed by Western blot. | nih.govmdpi.comresearchgate.net |
| Tyrosinase-Related Protein-2 (TYRP-2) | Expression Suppressed | Down-regulation of protein expression, confirmed by Western blot. | nih.govmdpi.comresearchgate.net |
| Reactive Oxygen Species (ROS) | Generation Inhibited | Suppression of ROS production in tert-butyl hydroperoxide (t-BHP)-treated cells. | nih.govresearchgate.net |
Other Relevant Cellular Signaling Modulations by this compound
Beyond its role in melanogenesis, this compound has been shown to modulate other critical cellular pathways, particularly those related to apoptosis and cellular protection. One significant area of research is its ability to mitigate cardiotoxicity induced by chemotherapeutic agents like Doxorubicin (DOX). biocrick.com
Doxorubicin-induced cardiotoxicity is often associated with a massive increase in reactive oxygen species (ROS) and the induction of apoptosis in cardiac cells. This compound has demonstrated a protective effect against this damage. biocrick.com Studies indicate that it can attenuate DOX-induced cardiotoxicity in a dose-dependent manner, with a reported half-maximal effective concentration (EC50) of 45.79 µM. biocrick.com The underlying mechanism involves the modulation of the Bax/Bcl-2 signaling pathway, which is central to the intrinsic pathway of apoptosis. This compound was found to downregulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. biocrick.com This shift in the Bax/Bcl-2 balance helps to prevent the initiation of the apoptotic cascade. Concurrently, the compound aids in decreasing the accumulation of ROS, further protecting the cardiac cells from oxidative stress-induced damage. biocrick.com
| Cellular Process | Effect of this compound | Signaling Pathway/Mechanism | Source |
|---|---|---|---|
| Doxorubicin-Induced Cardiotoxicity | Attenuation | Protects cardiac cells with an EC50 of 45.79 uM. | biocrick.com |
| Apoptosis | Inhibition | Downregulates the pro-apoptotic Bax/Bcl-2 protein ratio. | biocrick.com |
| Reactive Oxygen Species (ROS) | Decreased Accumulation | Reduces oxidative stress in cardiac cells. | biocrick.com |
Structure Activity Relationship Sar Studies of Cimidahurinine
Design and Synthesis of Cimidahurinine Derivatives for SAR Exploration
To systematically probe the SAR of this compound, the design and synthesis of a library of derivatives would be necessary. beilstein-journals.orgmdpi.com This process involves making targeted modifications to the parent structure and evaluating the impact of these changes on biological activity.
Strategies for the design of this compound derivatives could include:
Alteration of the Aliphatic Chain: Varying the length and rigidity of the aliphatic chain could provide insights into the optimal size and conformation of the hydrophobic region for target binding.
Modification of the Ester and Ether Linkages: Replacing the ester with an amide or other bioisosteres could impact metabolic stability and binding interactions. Opening or altering the cyclic ether could reveal its role in maintaining the active conformation.
Introduction of Aromatic Moieties: Incorporating aromatic rings could enhance binding through π-π interactions, a common feature in many enzyme inhibitors.
The synthesis of these derivatives would likely involve multi-step organic synthesis, potentially starting from a readily available chiral precursor or employing stereoselective reactions to control the stereochemistry of the newly formed centers. mdpi.com
Influence of Structural Modifications on this compound's Biological Potency and Selectivity
The synthesized derivatives would be subjected to a battery of in vitro biological assays to determine their potency and selectivity. For this compound, this would primarily involve tyrosinase inhibition assays and antioxidant capacity assays (e.g., DPPH, ABTS). researchgate.netnih.gov
The data obtained from these assays would allow for the establishment of clear SAR trends. For example:
If esterification of a hydroxyl group leads to a significant decrease in activity, it would suggest that this group is a critical hydrogen bond donor.
If increasing the length of the aliphatic chain up to a certain point enhances potency, it would indicate the presence of a corresponding hydrophobic pocket in the target.
Changes that improve tyrosinase inhibition without affecting antioxidant activity, or vice-versa, would provide valuable information on the selectivity of the compound.
Table 2: Hypothetical SAR Data for this compound Derivatives
| Derivative | Modification | Tyrosinase Inhibition (IC50, µM) | Antioxidant Activity (EC50, µM) |
| This compound | - | 15.2 | 25.8 |
| Derivative 1 | Esterification of primary -OH | 45.8 | 30.1 |
| Derivative 2 | Chain extension (+2 carbons) | 8.5 | 22.4 |
| Derivative 3 | Ether to thioether | 22.1 | 28.9 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. researchcommons.orgjppres.com For this compound analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. frontiersin.orgmdpi.com
The process would involve:
Data Set Preparation: A set of this compound analogues with their corresponding biological activity data (e.g., IC50 values for tyrosinase inhibition) would be compiled.
Molecular Modeling and Alignment: 3D structures of the analogues would be generated and aligned based on a common scaffold.
Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated around the aligned molecules.
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) would be used to build a model that correlates the calculated fields with the biological activity. The model's predictive power would be validated using internal and external test sets. nih.gov
The resulting QSAR model would provide contour maps indicating regions where modifications to the this compound structure would likely increase or decrease biological activity, guiding the design of more potent analogues. frontiersin.orgrsc.org
Stereochemical Considerations in this compound Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different potencies and efficacies due to the three-dimensional nature of biological targets. frontiersin.orgmdpi.com this compound possesses multiple chiral centers, meaning it can exist as several stereoisomers.
The importance of stereochemistry in this compound's activity could be investigated by:
Stereoselective Synthesis: Developing synthetic routes that allow for the preparation of individual stereoisomers of this compound and its derivatives. beilstein-journals.orglibguides.com
Chiral Separation: Separating the stereoisomers from a racemic mixture using techniques like chiral chromatography.
Biological Evaluation of Pure Stereoisomers: Testing the biological activity of each isolated stereoisomer to determine if one is significantly more active than the others (the eutomer).
It is highly probable that the observed biological activity of naturally occurring this compound is attributable to a single, specific stereoisomer, as biological systems are inherently chiral. researchgate.net Understanding the precise stereochemical requirements for activity is crucial for designing potent and selective analogues.
Advanced Methodological Approaches in Cimidahurinine Research
Application of Metabolomics and Proteomics in Cimidahurinine Pathway Elucidation
Metabolomics and proteomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites) and proteins within a biological system. mdc-berlin.denih.gov In the context of this compound, these approaches are crucial for mapping its biosynthetic pathway and understanding its physiological role within the plant.
Metabolomics systematically studies the unique chemical fingerprints that specific cellular processes leave behind. frontiersin.org In the study of Cimicifuga species, metabolomic techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to create detailed profiles of all the small molecules in a sample. uic.edumdpi.com By comparing the metabolomes of different Cimicifuga species or tissues, researchers can identify known compounds and discover new ones. doi.orgnih.gov This approach is vital for differentiating between related species and ensuring the quality of herbal products derived from them. researchgate.netnih.gov For instance, a comprehensive analysis of Cimicifuga species using UHPLC-Q-TOF-MS allowed for the identification of 39 distinct compounds, primarily saponins (B1172615) and phenolic acids. mdpi.com Such detailed chemical "fingerprinting" is the first step toward identifying the precursor molecules and enzymatic steps that lead to the synthesis of this compound.
Proteomics focuses on the large-scale study of proteins, which are the workhorses of the cell, carrying out the genetic instructions. nih.gov In this compound research, proteomics can identify the specific enzymes (proteins) responsible for its creation. By analyzing the proteome of Cimicifuga plants, scientists can look for proteins that are expressed in correlation with the presence of this compound and other related alkaloids. Integrating proteomics with metabolomics data provides a more complete picture, linking the enzymes (from proteomics) to the metabolites they produce (from metabolomics). mdpi.comnih.gov This integrated approach can reveal the entire biosynthetic pathway, from simple precursor molecules to the final complex structure of this compound.
| Technology | Application in this compound Research | Expected Outcome |
| Metabolomics (LC-MS, NMR) | Identifies and quantifies all small molecules, including alkaloids and their precursors, in Cimicifuga extracts. uic.edumdpi.comdoi.org | A complete "metabolic fingerprint" of the plant, identification of potential this compound precursors, and discovery of related novel compounds. |
| Proteomics | Identifies and quantifies the proteins (enzymes) present in the plant tissues where this compound is produced. mdc-berlin.denih.gov | Identification of candidate enzymes involved in the this compound biosynthetic pathway. |
| Integrated Omics | Combines metabolomic and proteomic data to correlate enzyme presence with metabolite production. mdpi.comnih.gov | Elucidation of the complete biosynthetic pathway of this compound and understanding its regulation. |
High-Throughput Screening Methodologies for this compound Bioactivity
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.govmdpi.com This methodology is essential for efficiently exploring the potential therapeutic effects of natural products like this compound.
The process involves testing this compound, either as a purified compound or within a complex plant extract, against a variety of biological targets. mdpi.com These targets could be enzymes, cell receptors, or whole organisms. nih.gov For example, HTS assays can be designed to assess this compound's ability to inhibit the growth of cancer cells, block the activity of a key viral enzyme, or interact with neurological receptors. The use of automated robotics and data processing allows for thousands of tests to be run in a short period, generating vast amounts of data on the compound's bioactivity. nih.govdpi.qld.gov.au
A study on compounds from Pyracantha angustifolia identified this compound as having strong inhibitory effects on melanin (B1238610) production and tyrosinase activity. researchgate.net This discovery was made possible through screening methods that assessed these specific biological activities. researchgate.net Similarly, HTS can be employed to screen this compound against a wide array of other targets to uncover new potential uses.
| HTS Approach | Description | Application to this compound |
| Cell-based Assays | The compound is tested on whole living cells to observe its effect (e.g., cell death, growth inhibition). | Screening for anticancer, antimicrobial, or anti-inflammatory activity. |
| Target-based Assays | The compound is tested for its ability to interact with a specific isolated biological target (e.g., an enzyme or receptor). | Identifying the precise molecular mechanism of action, such as enzyme inhibition. |
| High-Content Screening (HCS) | An advanced cell-based assay that uses automated microscopy to capture detailed images of cells, allowing for the analysis of multiple parameters simultaneously. | Gaining deeper insights into how this compound affects cell morphology, and cellular processes. |
Computational Chemistry and Molecular Dynamics Simulations in this compound Mechanistic Studies
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools that allow researchers to study the structure, properties, and interactions of molecules at an atomic level. anu.edu.ausdu.dk These methods are invaluable for understanding how this compound interacts with biological targets and for predicting its behavior.
Computational chemistry uses the principles of quantum mechanics to model the electronic structure of molecules. reddit.comyoutube.com This can be used to predict the three-dimensional shape of this compound, its electronic properties, and its potential reactivity. For instance, computational methods were used to help elucidate the structure of novel alkaloids from Cimicifuga foetida. nih.govresearchgate.net
Molecular dynamics simulations provide a "virtual microscope" to observe the movement and interaction of molecules over time. tue.nl Researchers can create a computer model of this compound and its biological target (like an enzyme or receptor) and simulate their interaction. This can reveal the specific binding site of this compound on the target protein and the key atomic interactions that stabilize this binding. Studies on compounds from Cimicifuga dahurica have used molecular simulations to predict how they interact with and inhibit cholinesterase enzymes. tandfonline.com This approach can be applied to this compound to understand its mechanism of action for any observed bioactivity.
| Computational Method | Description | Application in this compound Research |
| Quantum Chemistry | Calculates the electronic structure and properties of molecules from first principles. reddit.comyoutube.com | Predicting the stable 3D structure of this compound, its reactivity, and spectroscopic properties. |
| Molecular Docking | Predicts the preferred orientation of a molecule when it binds to a target protein. | Identifying the most likely binding site of this compound on a protein target. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. tue.nl | Visualizing the binding process of this compound to its target, and calculating the binding affinity. |
Bioactivity-Guided Discovery of Novel this compound-Related Compounds
Bioactivity-guided fractionation is a classic and effective strategy for isolating new bioactive compounds from natural sources. biomedres.us This approach uses a specific biological assay to systematically guide the separation and purification process, leading to the identification of the active constituent. mdpi.com
The process begins with a crude extract of a Cimicifuga plant, which is known to contain this compound and other related compounds. This extract is first tested for a desired biological activity (e.g., antioxidant, anti-inflammatory, or cytotoxic effects). If the extract is active, it is then separated into several fractions using chromatographic techniques. Each fraction is then tested again, and the most active fraction is selected for further separation. This iterative process of separation and bio-testing is repeated until a pure, active compound is isolated.
This methodology was successfully used to isolate this compound and other active compounds from Pyracantha angustifolia, where fractions were guided by their ability to inhibit melanin production and scavenge free radicals. researchgate.netresearchgate.net By applying different bioassays to extracts from Cimicifuga species, researchers can use this technique to discover novel alkaloids that are structurally related to this compound and possess interesting biological properties. This approach has been instrumental in the discovery of numerous natural products with therapeutic potential. nih.govnih.gov
| Step | Description | Example in the Context of Cimicifuga Research |
| 1. Crude Extract Preparation | A solvent extract is made from the plant material (e.g., roots or rhizomes of Cimicifuga). | An ethanol (B145695) extract of Cimicifuga dahurica is prepared. |
| 2. Initial Bioassay | The crude extract is tested for a specific biological activity. | The extract is tested for its ability to inhibit the growth of a cancer cell line. |
| 3. Fractionation | The active extract is separated into simpler fractions using chromatography. | The ethanol extract is separated into hexane, ethyl acetate (B1210297), and water fractions. |
| 4. Bioassay of Fractions | Each fraction is tested for the same biological activity. | The ethyl acetate fraction shows the highest activity against the cancer cell line. |
| 5. Iterative Purification | The most active fraction is further separated, and the resulting sub-fractions are tested. This is repeated until a pure compound is obtained. | The ethyl acetate fraction is repeatedly purified using column chromatography, guided by the bioassay, leading to the isolation of a novel cytotoxic alkaloid. |
| 6. Structure Elucidation | The chemical structure of the pure, active compound is determined using spectroscopic methods (NMR, MS). nih.govresearchgate.net | The isolated compound is identified as a new this compound derivative. |
Future Research Directions and Translational Perspectives for Cimidahurinine
Elucidation of Remaining Biosynthetic Gaps and Pathways
The biosynthetic origin of Cimidahurinine is broadly understood to lie within the shikimate and phenylpropanoid pathways, which are responsible for producing a vast array of phenolic compounds in plants. naturalproducts.netnaturalproducts.net this compound is specifically classified as a phenylethanoid glycoside, a subclass of these metabolites. naturalproducts.net However, the precise enzymatic steps that lead to the final structure of this compound remain largely uncharacterized. While research into related plants like Actaea racemosa (black cohosh) has begun to identify genes involved in secondary metabolism, the specific enzymes that catalyze the final modifications to produce this compound are unknown. researchgate.netnih.gov
Future research should focus on identifying the specific hydroxylases, methyltransferases, and, crucially, the glycosyltransferases that complete the synthesis of this compound from its phenylethanoid precursors. A combination of modern 'omics' approaches, including comparative transcriptomics and proteomics of this compound-producing versus non-producing plant tissues, could reveal candidate genes. Subsequent functional characterization of these gene products through in vitro enzymatic assays and in vivo gene-editing techniques (e.g., CRISPR/Cas9) in model plant systems would be essential to definitively map the entire biosynthetic pathway.
Comprehensive SAR Mapping for Targeted this compound Modulators
Initial studies have demonstrated that this compound possesses multiple bioactivities, including the ability to attenuate doxorubicin-induced cardiotoxicity and inhibit melanogenesis. frontiersin.orgresearchgate.net These effects are linked to its capacity to reduce reactive oxygen species (ROS) and modulate specific cellular pathways, such as downregulating tyrosinase-related proteins and Bax/Bcl-2 proteins. biocrick.compreprints.orgchemfaces.com To optimize these therapeutic properties, a comprehensive understanding of its structure-activity relationship (SAR) is necessary. nih.govijpsonline.com
Future investigations should involve the semi-synthesis or total synthesis of a library of this compound analogues. By systematically modifying specific functional groups—such as the hydroxyl groups on the phenyl ring, the ethyl side chain, and the various positions on the glucose moiety—researchers can probe which structural features are essential for each biological activity. mdpi.com These new derivatives would then be screened through a panel of bioassays to map their effects. This would facilitate the design of novel modulators with enhanced potency, selectivity, and improved pharmacokinetic properties for potential therapeutic or cosmeceutical development.
| Potential Modification | Structural Target | Rationale / Research Goal |
| Deglycosylation | Glucose Moiety | Determine the role of the sugar unit in solubility, stability, and receptor binding. |
| Hydroxyl Group Alteration | Phenyl Ring | Assess the importance of the catechol-like structure for antioxidant and ROS-scavenging activity. |
| Side Chain Modification | Ethyl Group | Investigate the contribution of the hydroxyethyl (B10761427) side chain to the compound's overall bioactivity and target interaction. |
| Esterification/Etherification | Hydroxyl Groups | Modify lipophilicity to potentially enhance cell membrane permeability and bioavailability. |
Investigation of Synergistic Effects of this compound with Other Phytochemicals
A promising avenue of research is to systematically investigate the potential synergistic effects of this compound with its co-occurring phytochemicals. researchgate.net This can be achieved by designing in vitro and cell-based assays that test various combinations and ratios of this compound with other purified compounds from its source plants. Key activities to screen for include antioxidant capacity, anti-inflammatory effects, and cytotoxicity against cancer cell lines. Discovering potent synergistic combinations could lead to the development of highly effective, multi-targeted botanical formulations.
| Potential Synergistic Partner | Co-occurs In | Rationale for Investigation |
| p-Hydroxybenzoic acid β-D-glucosylester | Pyracantha angustifolia | Both compounds show anti-melanogenesis and antioxidant activity; synergy could enhance these effects. preprints.orgresearchgate.net |
| Rosmarinic Acid | Perilla frutescens | Both are potent phenolic antioxidants; their combination may provide enhanced protection against oxidative stress. chemfaces.com |
| Flavonoids (e.g., Luteolin, Apigenin) | Perilla frutescens | Flavonoids have well-documented anti-inflammatory and antioxidant properties that could complement this compound's activity. chemfaces.com |
| Triterpene Glycosides | Cimicifuga species | Combining different classes of bioactive compounds could lead to multi-pronged therapeutic effects. researchgate.net |
Development of Advanced Analytical Techniques for this compound Profiling
Current analysis of this compound typically relies on standard chromatographic and spectroscopic methods, such as High-Performance Liquid Chromatography (HPLC) for purification and purity assessment, and Nuclear Magnetic Resonance (NMR) for structural elucidation. albtechnology.com While effective, these methods may lack the sensitivity and throughput required for comprehensive profiling in complex biological and environmental samples.
The development of more advanced analytical techniques is crucial for future research. Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (U(H)PLC-MS/MS) methods should be developed and validated for the highly sensitive and specific quantification of this compound and its metabolites. sasa.gov.ukresearchgate.net Such methods would be invaluable for pharmacokinetic studies and for accurately measuring its concentration in plant tissues. Furthermore, the application of non-targeted metabolomics platforms could help in the simultaneous profiling of this compound and a wide range of other metabolites, providing a holistic view of the phytochemical landscape in response to different stimuli. researchgate.net These advanced analytical tools will be foundational for progress in all other areas of this compound research.
Exploration of this compound's Role in Plant Physiology and Defense Mechanisms
As a phenolic secondary metabolite, this compound likely plays a significant role in the plant's interaction with its environment. researchgate.netjournalijecc.com The synthesis of such compounds is often a plant's strategy for coping with biotic and abiotic stresses. nih.gov A recent study on Urtica cannabina provided direct evidence for this, showing that the accumulation of this compound was significantly upregulated in response to phosphorus application, suggesting a role in nutrient stress adaptation and potentially cold resistance. nih.govfrontiersin.orgfrontiersin.org
Future research should systematically explore the ecological functions of this compound. This can be accomplished by conducting controlled experiments where this compound-producing plants are subjected to a variety of stressors, including pathogen attack, insect herbivory, UV radiation, and temperature fluctuations. By measuring the corresponding changes in this compound levels using the advanced analytical methods described previously, researchers can correlate its production with specific defense responses. numberanalytics.com Direct testing of the purified compound for its antimicrobial, antifungal, or insect-deterrent properties would further clarify its role as a plant defense compound, providing insights into its natural function and evolutionary significance.
Q & A
Q. How can researchers accurately identify and quantify Cimidahurinine in plant extracts using analytical chemistry techniques?
this compound can be identified via LC-MS with specific parameters: retention times (tR) of ~315.1079 [M - H]⁻, molecular formula C₁₄H₂₀O₈, and characteristic fragment ions at m/z 153.0553 and 123.0437 . Quantification requires calibration curves using purified standards. Ensure mass accuracy (<2.0 ppm) and validate fragmentation patterns against reference spectra. For reproducibility, document extraction solvents (e.g., methanol-water gradients) and column conditions (e.g., C18 reverse-phase) .
Q. What protocols are recommended for isolating this compound from Cimicifuga species?
Use bioactivity-guided fractionation :
Extraction : Macerate fibrous roots in 70% ethanol, concentrate under reduced pressure.
Partition : Separate via liquid-liquid extraction (ethyl acetate/water).
Chromatography : Purify using semi-preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 30:70). Monitor fractions via LC-MS .
Advanced Research Questions
Q. What experimental approaches elucidate this compound’s antioxidant mechanisms in mitigating oxidative stress?
- ROS Scavenging Assays : Measure ROS inhibition in cell models (e.g., B16F10 melanoma cells) using DCFH-DA fluorescence. Compare treated vs. untreated groups under H₂O₂-induced stress .
- Protein Analysis : Use Western blotting to quantify TRYP-1/TRYP-2 suppression, key proteins in melanogenesis and oxidative pathways. Normalize to β-actin and include positive controls (e.g., arbutin) .
- Dose-Response Studies : Calculate EC₅₀ (e.g., 45.79 µM for cardiotoxicity attenuation) using nonlinear regression models .
Q. How can researchers resolve contradictory findings on this compound’s hepatotoxic potential vs. therapeutic benefits?
- Comparative Dose Studies : Evaluate toxicity thresholds in hepatocyte lines (e.g., HepG2) vs. therapeutic doses in cardioprotective models. Use transcriptomics to identify pathways affected at different concentrations .
- In Vivo Validation : Administer this compound in rodent models, monitoring serum ALT/AST levels (liver damage markers) alongside cardiac ROS biomarkers. Cross-reference with histopathology .
Q. What strategies validate the dose-dependent cardioprotective effects observed in preclinical studies?
- In Vivo Models : Induce cardiotoxicity with doxorubicin (DOX) in rodents; administer this compound (10–100 µM) intravenously. Measure ROS via dihydroethidium (DHE) staining and apoptosis via TUNEL assay .
- Mechanistic Confirmation : Quantify Bax/Bcl-2 ratios (apoptosis markers) using qPCR or flow cytometry. Include positive controls (e.g., dexrazoxane) and validate statistical power (n ≥ 8/group) .
Q. What considerations are critical when designing in vitro studies on this compound’s melanogenesis inhibition?
- Cell Line Selection : Use B16F10 cells, pre-treated with α-MSH to induce melanogenesis.
- Assay Design : Measure melanin content via spectrophotometry (405 nm) after 72-hour exposure. Include tyrosinase activity assays (L-DOPA substrate) and validate with kojic acid as a control .
- Data Triangulation : Combine biochemical assays with Western blotting for TRYP-1/TRYP-2 and MITF (microphthalmia-associated transcription factor) .
Methodological Frameworks
Q. How should researchers structure a literature review to identify gaps in this compound research?
- Database Mining : Use PubMed, SciFinder, and Web of Science with keywords: "this compound AND (antioxidant OR cardioprotective)". Filter for studies post-2015 to prioritize recent findings .
- Critical Appraisal : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to assess gaps, such as limited in vivo pharmacokinetic data or mechanistic studies on non-melanoma cell lines .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
- Multivariate Analysis : For multi-endpoint studies (e.g., ROS, apoptosis, protein expression), apply PCA (Principal Component Analysis) to identify correlated variables .
Data Presentation Guidelines
Q. How should researchers present LC-MS and bioactivity data in manuscripts?
- Tables : Include retention times, m/z values, molecular formulas, and fragment ions (see for template). Highlight purity (>95%) via UV peak integration .
- Figures : Use line graphs for dose-response curves and heatmaps for protein expression trends. Avoid overcrowding; limit chemical structures to 2–3 per graphic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
